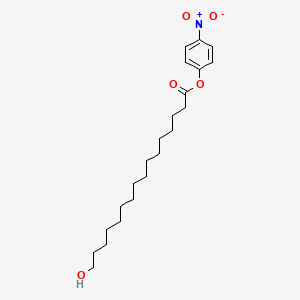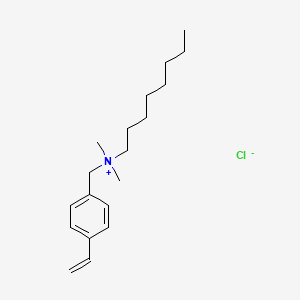![molecular formula C10H7ClN2S2 B14345072 3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile CAS No. 92064-61-4](/img/structure/B14345072.png)
3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chloro-substituted benzothiazole ring attached to a propanenitrile group via a sulfanyl linkage. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
The synthesis of 3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-mercaptobenzothiazole with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The chloro group on the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation).
Applications De Recherche Scientifique
3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile has several scientific research applications:
Medicinal Chemistry: Benzothiazole derivatives are investigated for their potential as therapeutic agents.
Materials Science: These compounds are used in the development of advanced materials, such as organic semiconductors and dyes.
Biological Research: Benzothiazole derivatives are studied for their interactions with biological targets, including enzymes and receptors, making them valuable tools in biochemical research.
Mécanisme D'action
The mechanism of action of 3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile depends on its specific application. In medicinal chemistry, benzothiazole derivatives often interact with molecular targets such as enzymes, receptors, or DNA. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists . The exact molecular pathways involved can vary depending on the specific biological target and the nature of the interaction.
Comparaison Avec Des Composés Similaires
3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile can be compared with other benzothiazole derivatives, such as:
5-Chloro-2,1,3-benzothiadiazol-4-amine: This compound has a similar benzothiazole core but differs in its functional groups and substitution pattern.
N-(5-Chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide: This derivative features a benzoxazole ring in addition to the benzothiazole moiety, leading to different chemical and biological properties.
Propriétés
Numéro CAS |
92064-61-4 |
|---|---|
Formule moléculaire |
C10H7ClN2S2 |
Poids moléculaire |
254.8 g/mol |
Nom IUPAC |
3-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile |
InChI |
InChI=1S/C10H7ClN2S2/c11-7-2-3-9-8(6-7)13-10(15-9)14-5-1-4-12/h2-3,6H,1,5H2 |
Clé InChI |
QOOVPYXDVFVWFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)N=C(S2)SCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,5-Bis[2-(methylcarbamothioyl)hydrazinylidene]pentanoic acid](/img/structure/B14345036.png)



![[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B14345063.png)
![N-[2-(Dihexadecylamino)ethyl]acetamide](/img/structure/B14345065.png)



